molecular formula C19H15N3O5 B12461767 3,5-Bis[(4-nitrophenyl)methylidene]piperidin-4-one

3,5-Bis[(4-nitrophenyl)methylidene]piperidin-4-one

Cat. No.: B12461767
M. Wt: 365.3 g/mol
InChI Key: YUYPWAMLWZVHAE-UHFFFAOYSA-N
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Description

3,5-Bis[(4-nitrophenyl)methylidene]piperidin-4-one is a chemical compound known for its unique structure and significant applications in various scientific fields. This compound is characterized by the presence of two nitrophenyl groups attached to a piperidinone ring, making it a valuable molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis[(4-nitrophenyl)methylidene]piperidin-4-one typically involves the condensation of 4-nitrobenzaldehyde with piperidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis[(4-nitrophenyl)methylidene]piperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.

    Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Substitution reactions often require nucleophiles like amines or thiols and are carried out under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as diamino derivatives from reduction and substituted derivatives from nucleophilic substitution reactions.

Scientific Research Applications

3,5-Bis[(4-nitrophenyl)methylidene]piperidin-4-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Bis[(4-nitrophenyl)methylidene]piperidin-4-one is unique due to its specific structure, which allows it to interact with molecular targets in a distinct manner. Its ability to inhibit specific enzymes and induce apoptosis in cancer cells makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

3,5-Bis[(4-nitrophenyl)methylidene]piperidin-4-one is a synthetic compound notable for its unique structure, which consists of two 4-nitrophenyl groups linked to a piperidin-4-one core. This compound has garnered attention in the scientific community due to its diverse biological activities, particularly in the fields of oncology and pharmacology.

  • Molecular Formula : C19_{19}H16_{16}N2_{2}O4_{4}
  • Molar Mass : Approximately 419.39 g/mol

The presence of nitrophenyl groups enhances the compound's reactivity and biological potential, making it a subject of interest for various therapeutic applications.

This compound exhibits its biological effects primarily through the following mechanisms:

  • Proteasome Inhibition : It acts as a proteasome inhibitor, disrupting the degradation of proteins involved in cell cycle regulation and apoptosis, which is crucial for cancer therapy.
  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by interacting with specific molecular targets that regulate cell survival.

Anticancer Properties

Research indicates that this compound possesses significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating potent cytotoxic effects.

Cell Line IC50_{50} (µM) % Inhibition
MCF7 (Breast Cancer)1.18 ± 0.1490.47%
HEPG2 (Liver Cancer)0.6784.32%
PC-3 (Prostate Cancer)0.8081.58%

These findings suggest that the compound could be a promising candidate for further development as an anticancer drug .

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown potential antimicrobial activity. Preliminary studies indicate its efficacy against various bacterial strains, although detailed data on specific organisms and mechanisms remains limited .

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties. In vitro studies demonstrated that it can reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .

Case Studies and Research Findings

  • Cytotoxicity Studies : A study conducted on multiple cancer cell lines revealed that the compound induced apoptosis through the inhibition of ubiquitin-specific peptidases, leading to an accumulation of pro-apoptotic signals.
  • Mechanistic Insights : Research into the compound's mechanism highlighted its role in disrupting proteasomal function, which is critical for maintaining cellular homeostasis and regulating apoptosis in cancer cells .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other similar compounds:

Compound Name Structure Features Biological Activity
b-AP15Contains prop-2-enoyl groupProteasome inhibitor
(3E)-1-Methyl-3,5-bis(3-nitrobenzylidene)-4-piperidinoneMethyl substitution on piperidinone ringAnticancer activity

These comparisons underline the unique structural attributes of this compound that contribute to its distinct biological activities .

Properties

IUPAC Name

3,5-bis[(4-nitrophenyl)methylidene]piperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O5/c23-19-15(9-13-1-5-17(6-2-13)21(24)25)11-20-12-16(19)10-14-3-7-18(8-4-14)22(26)27/h1-10,20H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUYPWAMLWZVHAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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